molecular formula C9H14O2 B14648004 4,7,7-Trimethyl-2-oxabicyclo[2.2.1]heptan-3-one CAS No. 54812-08-7

4,7,7-Trimethyl-2-oxabicyclo[2.2.1]heptan-3-one

Cat. No.: B14648004
CAS No.: 54812-08-7
M. Wt: 154.21 g/mol
InChI Key: JBJFGGILWWLCGE-UHFFFAOYSA-N
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Description

4,7,7-Trimethyl-2-oxabicyclo[2.2.1]heptan-3-one is a bicyclic organic compound known for its unique structure and reactivity. This compound is characterized by a bicyclo[2.2.1]heptane framework with an oxo group at the third position and three methyl groups at the 4 and 7 positions. It is often used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7,7-Trimethyl-2-oxabicyclo[2.2.1]heptan-3-one typically involves the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol. The cis isomer can be isomerized into the more stable trans isomer using metallic sodium . Another method involves the oxidation of cyclohexene by dendritic complexes .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the processes likely involve large-scale catalytic hydrogenation and oxidation reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,7,7-Trimethyl-2-oxabicyclo[2.2.1]heptan-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate and chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride and sodium borohydride.

    Substitution reagents: Such as alkyl halides and acyl chlorides.

Major Products

Major products formed from these reactions include oximes, alcohols, and substituted derivatives, which can be further utilized in various applications .

Mechanism of Action

The mechanism of action of 4,7,7-Trimethyl-2-oxabicyclo[2.2.1]heptan-3-one involves its interaction with molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and functional groups . Its bicyclic structure allows for selective binding to target sites, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,7,7-Trimethyl-2-oxabicyclo[2.2.1]heptan-3-one is unique due to its specific substitution pattern and the presence of an oxo group, which imparts distinct reactivity and properties compared to other similar compounds. Its bicyclic structure and functional groups make it a valuable compound in various chemical and biological applications.

Properties

CAS No.

54812-08-7

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one

InChI

InChI=1S/C9H14O2/c1-8(2)6-4-5-9(8,3)7(10)11-6/h6H,4-5H2,1-3H3

InChI Key

JBJFGGILWWLCGE-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC1(C(=O)O2)C)C

Origin of Product

United States

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